molecular formula C13H10N2 B3431424 2-Phenyl-2-(pyridin-2-yl)acetonitrile CAS No. 9010-10-0

2-Phenyl-2-(pyridin-2-yl)acetonitrile

Cat. No. B3431424
Key on ui cas rn: 9010-10-0
M. Wt: 194.23 g/mol
InChI Key: CAXNYFPECZCGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060484

Procedure details

To a cold (0° C.) solution of 2-chloropyridine (4.8 mL, 50 mmol) and benzyl cyanide (5.8 ml, 50 mmol) in 120 ml of DMF, was added with potassium t-butoxide (11.2 g, 100 mmol), under N2. The reaction mixture was reacted for 3 hours and then partitioned between EtOAc and H2O. The resulting layers were separated and the EtOAc layer was washed sequentially with NaHCO3 and brine, dried over Na3SO4, filtered and concentrated in vacuo. The crude material was purified by recrystallization (hexanes/EtOAc).
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([C:15]#[N:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CC(C)([O-])C.[K+]>CN(C=O)C>[C:9]1([CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[C:15]#[N:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
WASH
Type
WASH
Details
the EtOAc layer was washed sequentially with NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na3SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by recrystallization (hexanes/EtOAc)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C#N)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06060484

Procedure details

To a cold (0° C.) solution of 2-chloropyridine (4.8 mL, 50 mmol) and benzyl cyanide (5.8 ml, 50 mmol) in 120 ml of DMF, was added with potassium t-butoxide (11.2 g, 100 mmol), under N2. The reaction mixture was reacted for 3 hours and then partitioned between EtOAc and H2O. The resulting layers were separated and the EtOAc layer was washed sequentially with NaHCO3 and brine, dried over Na3SO4, filtered and concentrated in vacuo. The crude material was purified by recrystallization (hexanes/EtOAc).
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([C:15]#[N:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CC(C)([O-])C.[K+]>CN(C=O)C>[C:9]1([CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[C:15]#[N:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
WASH
Type
WASH
Details
the EtOAc layer was washed sequentially with NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na3SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by recrystallization (hexanes/EtOAc)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C#N)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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